4-hydroxy-N-[(2E)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]-2-oxo-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
4-hydroxy-N-[(2E)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]-2-oxo-1,2-dihydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives.
Preparation Methods
The synthesis of 4-hydroxy-N-[(2E)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step reactions. One common synthetic route includes the condensation of 4-hydroxyquinoline-2-one with 6-methyl-2-aminobenzothiazole under specific reaction conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
4-hydroxy-N-[(2E)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]-2-oxo-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-hydroxy-N-[(2E)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its biological effects . The compound can bind to DNA and proteins, disrupting their normal functions and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar compounds to 4-hydroxy-N-[(2E)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]-2-oxo-1,2-dihydroquinoline-3-carboxamide include other quinoline derivatives such as 4-hydroxyquinoline, 2-hydroxyquinoline, and 4-hydroxy-2,5-dimethyl-3(2H)-furanone . These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological properties .
Properties
Molecular Formula |
C18H13N3O3S |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
4-hydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C18H13N3O3S/c1-9-6-7-12-13(8-9)25-18(20-12)21-17(24)14-15(22)10-4-2-3-5-11(10)19-16(14)23/h2-8H,1H3,(H2,19,22,23)(H,20,21,24) |
InChI Key |
DHGYIYSTAVWRNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C4=CC=CC=C4NC3=O)O |
Origin of Product |
United States |
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